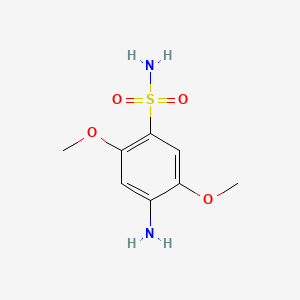

4-Amino-2,5-dimethoxybenzenesulphonamide

Description

Contextualization within Benzenesulphonamide Chemistry and Related Compounds

The foundation of 4-Amino-2,5-dimethoxybenzenesulphonamide lies in its core structure, the benzenesulphonamide group. This functional group consists of a benzene (B151609) ring bonded directly to a sulphonamide group (-SO₂NH₂). The versatility of this scaffold is immense; substitutions can be made on the benzene ring and on the nitrogen atom of the sulphonamide, leading to a vast library of derivatives.

Benzenesulphonamides are a prominent class of compounds in medicinal chemistry. The primary sulphonamide moiety is a key feature for certain biological activities, including the inhibition of the zinc metalloenzymes known as carbonic anhydrases (CAs). Researchers have extensively explored how different substitution patterns on the benzene ring affect the inhibitory properties against various CA isoforms, some of which are implicated in glaucoma and certain tumors. google.com Modifications of the core structure have led to the development of compounds investigated for a range of biological activities, including antiviral properties, such as inhibitors of the HIV-1 capsid. nih.gov The subject compound, with its amino and dimethoxy groups at specific positions on the benzene ring, represents one of many variations designed for use in further chemical synthesis.

Historical Trajectory of Research Involving Sulphonamide Derivatives

The journey of sulphonamide derivatives is a significant chapter in the history of pharmacology. It began in the 1930s in the laboratories of Bayer, where Gerhard Domagk discovered that a red dye, later named Prontosil, could treat streptococcal infections in mice. lookchem.com This was a landmark discovery, as Prontosil became the first broadly effective systemic antibacterial agent. lookchem.com In 1936, researchers at the Pasteur Institute found that Prontosil was a prodrug, meaning it was metabolized in the body to its active form, sulfanilamide. nih.gov This revelation shifted the focus to creating derivatives of sulfanilamide, which was simpler and not protected by a patent.

This sparked a wave of synthetic chemistry, leading to the creation of thousands of sulphonamide molecules. lookchem.com This research yielded drugs with improved efficacy and a wider spectrum of activity. sielc.com For instance, sulfapyridine (B1682706) was developed in 1938 to combat pneumonia, and sulfathiazole (B1682510) was widely used during World War II to treat wound infections. nih.gov The discovery of sulphonamides is credited with paving the way for the antibiotic revolution. lookchem.com Beyond antibacterial applications, further research demonstrated that sulphonamide derivatives could possess other therapeutic properties, leading to the development of diuretics, and antidiabetic agents. nih.gov

| Year of Discovery | Compound/Development | Significance |

| 1932 | Experiments on Prontosil begin | The first synthetic antibacterial agent was discovered. lookchem.com |

| 1935 | Prontosil's discovery published | Marked the first time a medicine could effectively treat a range of bacterial infections inside the body. lookchem.com |

| 1936 | Sulfanilamide identified | Discovered to be the active metabolite of Prontosil, spurring the development of numerous derivatives. nih.gov |

| 1938 | Sulfapyridine developed | An early derivative used against pneumonia. nih.gov |

| 1942 | Sulfathiazole | Commonly used during World War II for treating infections in soldiers' wounds. nih.gov |

Current Academic Significance and Research Focus on this compound

The current academic significance of this compound is not as an end-use therapeutic agent but as a specialized chemical intermediate. Its value lies in its specific substitution pattern—the amino group and two methoxy (B1213986) groups—which makes it a useful starting material for the synthesis of more complex, often biologically active, molecules.

In chemical research, compounds with similar structures, such as its N-methylated counterpart, are utilized as reagents in synthetic procedures. nih.gov The unique arrangement of functional groups on the benzene ring allows for targeted chemical reactions to build larger molecular frameworks. This is a common strategy in medicinal chemistry, where complex derivatives are created from simpler, well-defined building blocks to explore their therapeutic potential. For example, various substituted benzenesulphonamides are actively being synthesized and studied as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammation and platelet aggregation.

The presence of an established High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound further underscores its role in a research and development context. Such analytical methods are crucial for monitoring the progress of reactions and ensuring the purity of compounds during multi-step synthetic processes. Therefore, the research focus involving this compound is centered on its application in synthetic chemistry, providing a foundational structure for creating novel compounds for pharmacological evaluation.

Chemical Compound Data

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54179-10-1 |

| Molecular Formula | C₈H₁₂N₂O₄S |

| Molecular Weight | 232.25 g/mol |

| Synonyms | 4-Amino-2,5-dimethoxybenzene-1-sulfonamide, Benzenesulfonamide, 4-amino-2,5-dimethoxy- |

Data sourced from SIELC Technologies and PubChem.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEVFQRBADJXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202525 | |

| Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54179-10-1 | |

| Record name | 4-Amino-2,5-dimethoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54179-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054179101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,5-dimethoxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2,5 Dimethoxybenzenesulphonamide

Established Synthetic Pathways for 4-Amino-2,5-dimethoxybenzenesulphonamide

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A logical synthetic strategy involves the formation of a key intermediate, 4-acetamido-2,5-dimethoxybenzenesulfonyl chloride, followed by amination and subsequent deprotection.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the sulfonamide bond and the amino group. This leads to two primary synthetic routes.

Route 1: From 2,5-Dimethoxyaniline (B66101)

This route begins with the protection of the amino group of 2,5-dimethoxyaniline as an acetamide. The resulting 2,5-dimethoxyacetanilide is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the para position relative to the activating acetamido group. Subsequent amination of the sulfonyl chloride with ammonia (B1221849) furnishes the protected sulfonamide, which is then deprotected to yield the final product.

Key Precursors for Route 1:

2,5-Dimethoxyaniline

Acetic anhydride (B1165640)

Chlorosulfonic acid

Ammonia

Route 2: From 1,4-Dimethoxybenzene (B90301)

An alternative approach starts with the nitration of 1,4-dimethoxybenzene to introduce a nitro group. This is followed by chlorosulfonation to yield 4-nitro-2,5-dimethoxybenzenesulfonyl chloride. Amination of this intermediate with ammonia gives 4-nitro-2,5-dimethoxybenzenesulphonamide. The final step involves the reduction of the nitro group to an amino group.

Key Precursors for Route 2:

1,4-Dimethoxybenzene

Nitric acid/Sulfuric acid

Chlorosulfonic acid

Ammonia

A reducing agent (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation)

The intermediate, N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide, has been synthesized and characterized as an intermediate for β-3-adrenergic receptor agonists. acs.org

Reaction Conditions and Catalytic Approaches

The successful synthesis of this compound relies on carefully controlled reaction conditions for each step.

Synthesis of 4-Acetamido-2,5-dimethoxybenzenesulfonyl chloride: The protection of 2,5-dimethoxyaniline is typically achieved by reacting it with acetic anhydride, often in the presence of a base or neat. The subsequent chlorosulfonation of 2,5-dimethoxyacetanilide is a critical step and is generally carried out using an excess of chlorosulfonic acid at low temperatures to control the exothermic reaction and prevent side reactions.

Amination of the Sulfonyl Chloride: The reaction of 4-acetamido-2,5-dimethoxybenzenesulfonyl chloride with ammonia is typically performed using aqueous or anhydrous ammonia in a suitable solvent, such as dioxane or THF, at or below room temperature.

Deprotection of the Acetamido Group: The final deprotection of the acetamido group to reveal the free amine can be accomplished under either acidic or basic conditions. Acidic hydrolysis is commonly performed using mineral acids like hydrochloric acid or sulfuric acid in an aqueous or alcoholic medium, often with heating. Basic hydrolysis can be achieved using strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution.

Reduction of the Nitro Group (Route 2): For the alternative route, the reduction of the nitro group in 4-nitro-2,5-dimethoxybenzenesulphonamide can be carried out using various methods. Classical methods include the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere provides a cleaner and often more efficient reduction.

Process Optimization for Research Scale Synthesis

For research-scale synthesis, optimizing the reaction conditions is crucial for maximizing yield and purity while ensuring safety and ease of handling.

| Step | Parameter to Optimize | Typical Conditions & Considerations |

| Acylation | Reagent stoichiometry, temperature | Use of a slight excess of acetic anhydride. The reaction is often exothermic and may require initial cooling. |

| Chlorosulfonation | Reagent ratio, temperature, addition rate | A significant excess of chlorosulfonic acid is typically used. Slow, dropwise addition at low temperatures (e.g., 0-5 °C) is critical to control the reaction. |

| Amination | Ammonia concentration, solvent, temperature | Use of concentrated aqueous ammonia or a solution of ammonia in an organic solvent. Maintaining a low temperature during addition helps to minimize side reactions. |

| Deprotection | Acid/base concentration, temperature, reaction time | The choice between acidic and basic hydrolysis may depend on the stability of the sulfonamide bond under the respective conditions. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time. |

| Purification | Recrystallization solvent, chromatography | Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying the final product. Column chromatography may be necessary to remove persistent impurities. |

Derivatization Strategies and Structural Modification

The functional groups of this compound, namely the primary amino group and the dimethoxy substituents, offer opportunities for structural modification to explore structure-activity relationships or to synthesize new chemical entities.

Functionalization of the Amino Group

The primary amino group is a versatile handle for various chemical transformations, including N-alkylation and N-acylation.

N-Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. organic-chemistry.org The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, which can also be alkylated. The choice of base and reaction conditions can influence the selectivity between N-alkylation of the amino group and the sulfonamide nitrogen. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. acs.org Intermolecular alkylation of sulfonamides with trichloroacetimidates under thermal conditions has also been described. nih.gov

N-Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding amides. Metal triflate-catalyzed acylation of sulfonamides has been shown to be an efficient process. tandfonline.com N-acylation of sulfonamides can also be achieved using N-acylbenzotriazoles. semanticscholar.org These reactions allow for the introduction of a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

| Derivatization Reaction | Reagents and Conditions |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, Acetone) |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN, H₂/Pd-C) |

| N-Acylation | Acyl chloride or anhydride, base (e.g., Pyridine, Et₃N), solvent (e.g., CH₂Cl₂, THF) |

| N-Sulfonylation | Sulfonyl chloride, base (e.g., Pyridine), solvent (e.g., CH₂Cl₂) |

Modifications of the Dimethoxy Substituents

The two methoxy (B1213986) groups on the benzene (B151609) ring are generally stable ether linkages. However, they can be cleaved under specific and often harsh conditions to yield the corresponding dihydroxy or monohydroxy derivatives.

Alterations to the Sulphonamide Moiety

The sulphonamide functional group (-SO₂NH₂) is a cornerstone of the structure of this compound and a primary site for chemical modification. Alterations at this moiety, typically involving substitution on the nitrogen atom, can significantly influence the molecule's physicochemical properties. The classical and most common method for such modifications involves the reaction of an appropriately protected arylsulfonyl chloride with a primary or secondary amine. nih.gov

In the context of this compound, this would first involve the protection of the aniline (B41778) amino group, commonly through acetylation, to prevent self-reaction. The subsequent chlorosulfonation of the acetanilide (B955) derivative yields the key intermediate, 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride. This intermediate can then be reacted with a diverse range of primary or secondary amines to generate N-substituted sulphonamides. A final deprotection step, typically acidic hydrolysis, removes the acetyl group to unveil the target N-substituted this compound derivative.

Research has demonstrated the synthesis of various N-substituted sulphonamides using this fundamental approach. For instance, the reaction of sulphonyl chlorides with amines is a widely applied strategy for creating libraries of biologically active compounds. nih.gov Specific examples of such transformations on related benzenesulphonamide scaffolds include:

N-Alkylation and N-Arylation: The synthesis of compounds like 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide lookchem.com and 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide nih.gov exemplifies direct substitution on the sulphonamide nitrogen.

Heterocyclic Substitution: More complex derivatives can be formed by reacting the sulphonyl chloride with amino-functionalized heterocyclic rings. A study on the synthesis of new 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives involved the condensation of 2-aminobenzothiazole (B30445) with 4-acetamidobenzenesulphonyl chloride. ajrconline.org

Functionalized Linkers: The "tail" approach involves attaching various functional moieties to the sulphonamide nitrogen to modulate properties. nih.gov This has been explored through the synthesis of benzoylthioureido benzenesulphonamide derivatives, which involves reacting a sulphonamide with a benzoyl isothiocyanate. nih.gov

These transformations highlight the versatility of the sulphonamide group as a handle for introducing chemical diversity.

Table 1: Examples of N-Substituted Sulphonamide Derivatives

| Derivative Name | Substituent on Sulphonamide Nitrogen | Synthetic Precursors | Reference |

|---|---|---|---|

| 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide | Methyl (-CH₃) | 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride, Methylamine | lookchem.com |

| 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide | Phenyl (-C₆H₅) | 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride, Aniline | nih.gov |

| 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide | 1,3-Benzothiazol-2-yl | 4-acetamido-benzenesulphonyl chloride, 2-Aminobenzothiazole | ajrconline.org |

| 4-Acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | (4-sulfamoylphenyl)carbamothioyl | 4-aminobenzenesulphonamide, 4-acetamidobenzoyl isothiocyanate | nih.gov |

Stereoselective Synthesis Approaches for Analogues

The development of chiral analogues of this compound requires stereoselective synthesis, a field focused on controlling the three-dimensional arrangement of atoms in a molecule. nih.gov While the parent compound is achiral, introducing chiral centers into its structure can be achieved by modifying the synthetic route or by derivatizing the final compound with chiral moieties. Asymmetric synthesis aims to convert an achiral starting material into a chiral product, often leading to a single enantiomer which may have distinct biological properties compared to its counterpart. nih.gov

Several established strategies in asymmetric synthesis could be applied to generate chiral analogues:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. A prominent example is the use of N-tert-butanesulfinamide to create chiral amines. nih.gov For instance, an analogue could be synthesized by reacting a chiral amine, prepared via an auxiliary-based method, with 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride.

Chiral Catalysis: A small amount of a chiral catalyst can generate large quantities of a chiral product. youtube.com This is a highly efficient approach. For example, the Sharpless asymmetric epoxidation uses a chiral tartrate ester as a catalyst to create chiral epoxides from achiral allylic alcohols. youtube.com Analogues of this compound could be envisioned where a side chain containing an alcohol is asymmetrically oxidized or a ketone is asymmetrically reduced using a chiral catalyst.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. nih.gov A synthetic route could be designed starting from a chiral building block that is ultimately incorporated into the final benzenesulphonamide structure.

Chiral Resolution: This classical method involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.

Table 2: Principles of Asymmetric Synthesis for Analogue Development

| Approach | Description | Potential Application for Analogues | Reference |

|---|---|---|---|

| Chiral Auxiliary | A removable chiral group guides the formation of a new stereocenter. | Synthesis of a chiral amine which is then coupled to the benzenesulphonyl chloride core. | nih.govyoutube.com |

| Chiral Catalyst | A small amount of a chiral catalyst directs a stereoselective transformation. | Asymmetric reduction of a ketone on a side chain or asymmetric addition to an imine derivative. | youtube.com |

| Chiral Pool | Uses naturally occurring chiral molecules as starting materials. | Building a side chain from a chiral amino acid or sugar to attach to the benzenesulphonamide scaffold. | nih.gov |

| Chiral Resolution | Separation of a racemic mixture into pure enantiomers. | Separating a racemic mixture of a synthesized analogue bearing a stereocenter. | nih.gov |

Green Chemistry Principles in the Synthesis of Benzenesulphonamide Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se The traditional synthesis of sulphonamides often involves organic solvents and stoichiometric amounts of base, generating significant waste. rsc.org Modern research emphasizes the development of more environmentally benign methodologies. tandfonline.com

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Deng and Mani described a facile synthesis of sulphonamides in water, reacting amines and arylsulfonyl chlorides with dynamic pH control, which eliminates the need for organic bases and simplifies product isolation to mere filtration. rsc.org Other work has demonstrated sustainable sulphonamide synthesis using sodium sulfinate and nitroarenes in water. researchgate.net

Solvent-Free Reactions (Mechanochemistry): Performing reactions in the absence of a solvent minimizes waste and can lead to faster reaction times. A mechanochemical, solvent-free approach for sulphonamide synthesis has been developed using a one-pot, double-step procedure involving the oxidation-chlorination of disulfides followed by amination. rsc.org This method boasts significantly lower E-factors (a measure of waste generated) compared to traditional solution-based protocols. rsc.org

Catalysis: The use of catalysts, especially those that are recyclable, is a core principle of green chemistry. Recyclable magnetic nanocatalysts, such as CuFe₂O₄@SiO₂, have been employed for the synthesis of sulphonamide derivatives, offering easy separation and reuse. biolmolchem.com Furthermore, visible-light-induced catalysis presents an economical and mild pathway for constructing S(O)₂–N bonds, avoiding harsh conditions and a surplus of reagents. nih.gov

Alternative Reagents: Traditional methods often rely on reactive and hazardous reagents like sulfonyl chlorides. researchgate.net Research into alternatives, such as using stable sodium sulfinate as the sulfur source, contributes to a safer synthetic process. researchgate.net

The application of these principles not only reduces the environmental impact of synthesizing benzenesulphonamide derivatives but can also lead to more efficient and cost-effective processes.

Table 3: Green Chemistry Approaches for Sulphonamide Synthesis

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Benign Solvents | Synthesis in aqueous media with pH control. | Eliminates organic solvents and bases; simple filtration-based workup. | rsc.org |

| Solvent-Free Conditions | Mechanochemical synthesis (ball-milling). | Reduces solvent waste; can increase reaction rates; significantly lower E-Factor. | rsc.org |

| Catalysis | Use of recyclable magnetic nanocatalysts or visible light photocatalysis. | Catalyst can be reused; mild reaction conditions; high efficiency. | biolmolchem.comnih.gov |

| Safer Reagents | Using sodium sulfinate instead of sulfonyl chlorides. | Avoids highly reactive and hazardous reagents, improving process safety. | researchgate.net |

Mechanistic Investigations of Biological Activities of 4 Amino 2,5 Dimethoxybenzenesulphonamide and Its Analogues

Exploration of Potential Biological Targets and Pathways

The biological effects of 4-Amino-2,5-dimethoxybenzenesulphonamide and its analogues are predicated on their interactions with specific biomolecules. Research in this area has focused on identifying these targets and understanding the nature of the interactions.

Enzyme Inhibition Kinetics and Specificity (e.g., Carbonic Anhydrase Isozymes)

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications. The inhibitory activity of 4-amino-substituted benzenesulfonamides against various human (h) CA isozymes has been a subject of significant research.

A study on a series of N-aryl-β-alanine and diazobenzenesulfonamide derivatives of 4-aminobenzenesulfonamide demonstrated that their binding affinities for different CA isozymes vary significantly. For instance, most N-aryl-β-alanine derivatives were found to be weak inhibitors of the tested CAs, with Kd values generally higher than 1 µM. However, some derivatives exhibited stronger affinity for specific isozymes, such as CA II. In contrast, diazobenzenesulfonamides showed more potent inhibition, particularly towards CA I, with nanomolar affinities. nih.gov

The table below presents the dissociation constants (Kd) for selected 4-amino-substituted benzenesulfonamide analogues against a panel of human carbonic anhydrase isozymes.

| Compound | hCA I (Kd, µM) | hCA II (Kd, µM) | hCA VI (Kd, µM) | hCA VII (Kd, µM) | hCA XII (Kd, µM) | hCA XIII (Kd, µM) |

| Analogue 1 | 5.88 | 0.83 | 10.0 | 20.0 | 1.85 | 14.3 |

| Analogue 2 | 1.11 | 0.67 | 7.14 | 12.5 | 3.33 | 11.1 |

| Analogue 3 | 1.67 | 0.67 | 8.33 | 16.7 | 5.0 | 10.0 |

| Analogue 4 | 170 | 40.0 | >100 | >100 | >100 | >100 |

Data adapted from a study on N-aryl-β-alanine derivatives of 4-aminobenzenesulfonamide. The specific structures of the analogues are detailed in the source publication. nih.gov

These findings highlight the importance of the substitution pattern on the benzenesulfonamide core for determining both the potency and selectivity of inhibition towards different CA isozymes.

Receptor Binding and Modulation Studies

The structural features of this compound, particularly the dimethoxyphenyl moiety, are present in various compounds known to interact with neurotransmitter receptors. While direct receptor binding studies for this specific sulfonamide are limited, research on its analogues provides insights into potential receptor interactions.

Studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine counterparts have shown moderate to high affinity for serotonin 5-HT2A receptors. frontiersin.org The binding affinity at these receptors appears to be influenced by the nature of the 4-alkoxy group. Generally, these compounds exhibit a preference for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. frontiersin.org

The table below summarizes the binding affinities (Ki) of some 4-alkoxy-substituted 2,5-dimethoxyphenethylamine analogues at different serotonin receptor subtypes.

| Compound Analogue | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| 2C-O-2 | ≥ 2700 | 8 | 17 |

| 2C-O-3 | ≥ 2700 | 12 | 25 |

| 2C-O-4 | ≥ 2700 | 20 | 42 |

Data represents analogues with varying alkoxy groups at the 4-position of the 2,5-dimethoxyphenethylamine scaffold. frontiersin.org

These findings suggest that this compound could potentially interact with serotonin receptors, although the presence of the sulfonamide group would significantly alter its pharmacological profile compared to the phenethylamine and amphetamine analogues. Further research is needed to directly assess the receptor binding profile of this compound.

Interaction with Nucleic Acids and Cellular Macromolecules

The ability of small molecules to interact with nucleic acids can be a crucial aspect of their biological activity. Studies on N-substituted benzenesulfonamide compounds have explored their binding properties to DNA. These investigations have shown that such compounds can interact with DNA, with the mode and affinity of binding being dependent on their specific chemical structures.

For instance, a study on benzenesulfonamide-based imine compounds demonstrated their ability to bind to fish sperm double-stranded DNA (FSdsDNA). The binding affinity, represented by the intrinsic binding constant (Kb), varied among the tested compounds. The interaction was proposed to occur in the minor groove of the DNA, involving hydrogen bonding between the sulfonamide oxygen atoms and nucleotides.

The following table shows the intrinsic DNA binding constants for a series of N-substituted benzenesulfonamide analogues.

| Compound Analogue | Intrinsic Binding Constant (Kb, M-1) |

| Analogue A | 1.50 x 104 |

| Analogue B | 2.10 x 104 |

| Analogue C | 2.80 x 104 |

| Analogue D | 3.10 x 104 |

Data from a study on benzenesulfonamide-based imine compounds.

These results indicate that the benzenesulfonamide scaffold can serve as a DNA binding motif. The specific substitutions on the aromatic ring and the sulfonamide nitrogen of this compound would likely influence its DNA binding properties.

Cellular and Molecular Mechanisms of Action

Signal Transduction Pathway Perturbations

The interaction of a compound with its biological target(s) often leads to the perturbation of intracellular signaling pathways that regulate various cellular processes. While specific studies on the effects of this compound on signal transduction are not available, the known targets of its analogues suggest potential pathways that could be affected.

For example, if this compound or its analogues were to interact with 5-HT2A receptors, they could modulate downstream signaling cascades such as the phosphoinositide pathway, leading to changes in intracellular calcium levels and activation of protein kinase C (PKC).

Furthermore, as carbonic anhydrase inhibitors, they could influence pH-sensitive signaling pathways. The inhibition of carbonic anhydrases can alter intracellular and extracellular pH, which in turn can affect the activity of various enzymes and signaling proteins, thereby impacting cell proliferation, and other cellular functions.

Apoptosis Induction and Cell Cycle Modulation

Some sulfonamide derivatives have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For instance, a novel 2,4-dinitrobenzenesulfonamide derivative, referred to as S1, was found to induce morphological changes characteristic of apoptosis in acute leukemia cell lines (K562 and Jurkat). researchgate.net

The mechanisms of cell death induced by this analogue involved cell cycle arrest and the activation of apoptotic pathways. In K562 cells, compound S1 caused cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic apoptotic pathways. researchgate.net In Jurkat cells, the compound led to a blockade at the G0/G1 phase of the cell cycle and involved the intrinsic apoptotic pathway. researchgate.net

The table below summarizes the effects of the 2,4-dinitrobenzenesulfonamide analogue S1 on the cell cycle distribution of leukemia cell lines.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| K562 | Control | 45.2 | 38.5 | 16.3 |

| S1 (IC50) | 35.1 | 25.8 | 39.1 | |

| Jurkat | Control | 55.6 | 28.9 | 15.5 |

| S1 (IC50) | 68.3 | 19.2 | 12.5 |

Data represents the percentage of cells in each phase of the cell cycle after treatment with the sulfonamide analogue S1. researchgate.net

These findings suggest that the benzenesulfonamide scaffold can be a platform for developing compounds that interfere with cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific effects of this compound on these processes would depend on its unique substitution pattern and resulting target interactions.

Metabolic Pathway Disruptions

The biotransformation of this compound is anticipated to proceed through Phase I and Phase II metabolic pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system. mdpi.commdpi.com As an aniline (B41778) derivative, the compound is susceptible to several enzymatic modifications. The primary routes of metabolism for structurally related aminobenzene compounds involve aromatic hydroxylation, N-oxidation, and dealkylation. mdpi.com For this compound, this would likely involve O-demethylation of the methoxy (B1213986) groups at the C2 and C5 positions, hydroxylation of the benzene (B151609) ring, and oxidation or acetylation of the C4 amino group.

Disruption of metabolic pathways can occur if this compound or its metabolites act as inhibitors of key metabolic enzymes, such as various CYP isoforms. nih.gov The sulfonamide moiety is a well-known structural motif in many enzyme inhibitors. nih.gov Inhibition of crucial CYP enzymes (e.g., CYP3A4, 2C9, 2D6) can lead to significant drug-drug interactions, altering the clearance and half-life of co-administered therapeutic agents and potentially leading to adverse effects. youtube.com The specific inhibitory profile of this compound against various CYP isoforms would determine its potential for disrupting the metabolic pathways of other xenobiotics.

Furthermore, the metabolism of related substituted anilines has been shown to be dependent on the electronic properties of the substituents. For instance, the rate of CYP-catalysed dehalogenation of 4-halogenated anilines correlates with the electronegativity of the halogen substituent. nih.gov This suggests that the electron-donating methoxy groups on the this compound ring will influence its rate of metabolism and the profile of metabolites produced, which in turn dictates its interaction with and potential disruption of broader metabolic networks.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

Impact of Substituent Variations on Biological Potency

Structure-activity relationship (SAR) studies on analogues of this compound reveal that minor structural modifications can significantly impact biological potency. The nature and position of substituents on the benzenesulfonamide scaffold are critical determinants of activity.

In a series of 4-((benzyl)amino)benzenesulfonamide derivatives developed as 12-lipoxygenase (12-LOX) inhibitors, the substitution pattern on a 2-hydroxy-3-methoxybenzyl moiety was systematically explored. The 2-hydroxy group was found to be essential for inhibitory activity. Variations at other positions yielded distinct outcomes. For example, replacing the 3-methoxy group with chloro (Cl) resulted in comparable activity, whereas fluoro (F) or bromo (Br) substituents led to a decrease in potency. acs.org Conversely, introducing a bromo or chloro group at the 4-position enhanced the inhibitory activity compared to the unsubstituted analogue. acs.org These findings highlight the sensitivity of the binding pocket to the electronic and steric properties of the substituents.

| Compound Analogue | Modification | Relative Potency |

|---|---|---|

| Reference Compound (3-Methoxy) | - | Baseline |

| Analogue 19 | 3-Cl | Comparable |

| Analogue 20 | 3-F | Less Active |

| Analogue 21 | 3-Br | Less Active |

| Analogue 22 | 4-Br | Improved |

| Analogue 27 | 4-Cl | Comparable |

| Analogue 28 | 4-Methoxy | Reduced Activity |

| Analogue 17 | Bioisosteric replacement of 2-OH, 3-OMe-phenyl with indole | Inactive |

Further studies on benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors have shown that substitutions on the core phenyl ring influence selectivity and potency. In one amine series, the introduction of an electron-donating methyl group was found to restore activity that was lost in the unsubstituted phenyl derivative. tandfonline.com This suggests that modulating the electron density of the aromatic ring is a key strategy for optimizing the biological activity of this class of compounds.

Identification of Pharmacophores and Key Binding Motifs

The benzenesulfonamide scaffold is a classic pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The primary sulfonamide group (-SO₂NH₂) is a crucial binding motif, particularly for metalloenzymes like carbonic anhydrases, where it coordinates to the active site zinc ion. nih.gov

For this compound and its analogues, several key pharmacophoric features can be identified:

The Sulfonamide Group: Acts as a primary interaction point, often as a hydrogen bond donor and acceptor, and critically as a zinc-binding group in relevant enzymes. nih.gov

The Aromatic Ring: Serves as a rigid scaffold for the appended functional groups. It can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a protein's binding site.

The C4-Amino Group: Functions as a hydrogen bond donor, which can form critical interactions to anchor the ligand within its binding site.

The C2 and C5-Methoxy Groups: These groups act as hydrogen bond acceptors. Their presence also modulates the electronic character of the aromatic ring, influencing its binding properties and metabolic stability.

Computational docking and structural analysis of benzenesulfonamide analogues in various receptors have elucidated specific binding motifs. For instance, an analogue designed as a TrkA kinase inhibitor was found to form stabilizing hydrophobic interactions with Tyr359, Ser371, and Ile374, alongside charged interactions with Gln369. tuni.fi In another study on CXCR4 inhibitors, the central phenyl ring of the benzenesulfonamide was deemed critical for activity, forming the core of the binding pharmacophore. nih.gov These examples demonstrate that while the sulfonamide group often provides the primary anchor, the substituents on the phenyl ring are responsible for fine-tuning the interactions that determine potency and selectivity.

Computational Chemistry and Molecular Modeling Studies of 4 Amino 2,5 Dimethoxybenzenesulphonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of a molecule. These calculations provide a detailed picture of electron distribution and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior.

The optimized molecular structure of 4-Amino-2,5-dimethoxybenzenesulphonamide, calculated using DFT methods, reveals the spatial arrangement of its atoms and the conformational preferences of its functional groups. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. indexcopernicus.comnih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, as well as the nitrogen of the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity of the molecule |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of a drug candidate and in predicting its binding affinity. For sulfonamide derivatives like this compound, a common and well-studied target is carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes. nih.govnih.gov

Docking simulations of this compound into the active site of a CA isoform, such as CA IX which is a target in cancer therapy, would likely show the sulfonamide group coordinating with the zinc ion that is essential for the enzyme's catalytic activity. nih.govnih.gov The amino and methoxy groups on the benzene (B151609) ring would be predicted to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, further stabilizing the ligand-protein complex. These interactions are critical for the inhibitory activity of the compound. The results of molecular docking are often expressed as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Table 2: Predicted Interactions from Molecular Docking with Carbonic Anhydrase IX

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Zn²⁺ | Coordination | 2.1 |

| His94 | Hydrogen Bond | 2.8 |

| Thr199 | Hydrogen Bond | 3.0 |

| Val121 | Hydrophobic | 3.5 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to study the conformational changes that may occur upon ligand binding. nih.gov

An MD simulation of the this compound-carbonic anhydrase IX complex would involve placing the docked structure in a simulated physiological environment (water, ions, etc.) and observing its behavior over a period of nanoseconds. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. The persistence of key hydrogen bonds and other interactions observed in docking can also be monitored throughout the simulation to confirm their stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comimist.ma By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

For a series of benzenesulfonamide derivatives, a 2D-QSAR model could be developed to predict their anticancer activity, for instance, against a specific cancer cell line. nih.govvjs.ac.vn The model would be built using a training set of compounds with known activities and validated using a test set. The resulting equation would correlate biological activity with various molecular descriptors, such as electronic, steric, and hydrophobic parameters. Such models can highlight the importance of specific substitutions on the benzene ring or the sulfonamide group for enhancing the desired biological effect.

Table 3: Example of Descriptors Used in a QSAR Model for Anticancer Activity

| Descriptor | Type | Correlation with Activity |

|---|---|---|

| LogP | Hydrophobic | Positive |

| Molar Refractivity | Steric | Negative |

| Dipole Moment | Electronic | Positive |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Guidance

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME properties. In silico tools can predict these properties early in the drug discovery process, saving time and resources. nih.govnih.govmdpi.com These predictions are based on the molecular structure and physicochemical properties of the compound.

For this compound, in silico ADME predictions would provide valuable information on its likely pharmacokinetic profile. For instance, predictions of human intestinal absorption (HIA) would indicate its potential for oral bioavailability. Predictions of its ability to cross the blood-brain barrier (BBB) would be important if the compound is intended for a central nervous system target. The model would also predict its potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Finally, predictions of its potential for hERG (human Ether-à-go-go-Related Gene) channel inhibition are important for assessing cardiac safety.

Table 4: Predicted In Silico ADME Properties

| Property | Predicted Value | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeation | Low | Unlikely to have CNS effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Favorable cardiac safety profile |

Advanced Analytical Methodologies for Research Characterization of 4 Amino 2,5 Dimethoxybenzenesulphonamide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to separating 4-Amino-2,5-dimethoxybenzenesulphonamide from impurities, reaction byproducts, or other matrix components, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation (e.g., RP-HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sulphonamide compounds. wu.ac.th For this compound, a reverse-phase (RP) HPLC method offers a robust approach for separation and quantification. sielc.com Method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve sufficient resolution and sensitivity.

A typical RP-HPLC method can be developed using a C8 or C18 column. wu.ac.thpom.go.id For instance, a reliable method for a related compound, 4-aminobenzenesulphonamide, was developed using a YMC-Triart C8 (250×4.6 mm, 5µm) column. wu.ac.thwu.ac.th The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as phosphoric acid or formic acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., sub-2 µm), can also be employed for faster analysis times and improved resolution. sielc.com

Method validation is performed to ensure the analytical method is accurate, precise, linear, and robust. nih.govnih.gov Validation parameters include:

Linearity : The method demonstrates a linear relationship between concentration and detector response over a specified range, often with a correlation coefficient (r²) of ≥0.999. wu.ac.thwu.ac.th

Accuracy : Assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix. Recoveries are typically expected to be within a range of 85-115%. wu.ac.thwu.ac.th

Precision : The closeness of repeated measurements, expressed as the relative standard deviation (RSD).

Selectivity : The ability of the method to distinguish the analyte from other substances in the sample. pom.go.id

Table 1: Example HPLC Method Parameters for Sulphonamide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| YMC-Triart C8 (250x4.6 mm, 5µm) | wu.ac.thwu.ac.th | |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detector | UV-Visible or Photo-Diode Array (PDA) | wu.ac.thwu.ac.th |

| Wavelength | 265 nm | wu.ac.th |

| Flow Rate | 1.0 mL/min | wu.ac.thwu.ac.th |

| Column Temp. | 25 °C | wu.ac.th |

Gas Chromatography (GC) Applications in Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. However, direct analysis of sulphonamides like this compound by GC is often challenging due to their low volatility and thermal lability. The presence of polar functional groups (-NH2, -SO2NH2) can lead to poor peak shape and degradation in the GC inlet and column.

To overcome these limitations, derivatization is typically required to convert the polar functional groups into less polar, more volatile derivatives. Common derivatization agents for amines and amides include silylating agents (e.g., BSTFA) or acylating agents. Once derivatized, GC coupled with a Flame Ionization Detector (FID) can be used for quantitative purity assessment due to the detector's wide linear range and uniform response to hydrocarbons. For impurity identification, GC is often coupled with a Mass Spectrometer (GC-MS).

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized form of liquid chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images that often exhibit different pharmacological and toxicological properties. nih.gov This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. nih.govresearchgate.net

The compound this compound is an achiral molecule as it does not possess a stereocenter. Therefore, enantiomeric separation via chiral chromatography is not applicable to the parent compound itself. However, if the compound were to be derivatized with a chiral reagent or if it were a component of a chiral synthesis, this technique would be indispensable for separating the resulting diastereomers or enantiomers. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Purity Analysis

Spectroscopic techniques are essential for confirming the chemical structure of this compound and analyzing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation of organic molecules. mdpi.com

¹H NMR : A proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the two aromatic protons, the amine (-NH2) protons, the sulphonamide (-SO2NH2) protons, and the two methoxy (B1213986) (-OCH3) groups.

¹³C NMR : A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net The spectrum of this compound would display signals for the six aromatic carbons and the two methoxy carbons. The chemical shifts of these carbons are indicative of their electronic environment.

2D-NMR : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, providing definitive structural confirmation by mapping out the entire molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic H | ~6.5 - 7.5 | Two singlets or doublets depending on solvent and resolution. |

| Amine (NH₂) | ~4.0 - 5.0 | Broad singlet, position is solvent-dependent. | |

| Sulphonamide (SO₂NH₂) | ~7.0 - 8.0 | Broad singlet, position is solvent-dependent. | |

| Methoxy (OCH₃) | ~3.8 - 4.0 | Two distinct singlets. | |

| ¹³C | Aromatic C-S | ~130 - 140 | |

| Aromatic C-N | ~140 - 150 | ||

| Aromatic C-O | ~150 - 160 | ||

| Aromatic C-H | ~100 - 120 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS and MS/MS) for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides critical information about the molecular weight and elemental composition of a compound.

Structural Confirmation : High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound by providing a highly accurate mass measurement. The calculated monoisotopic mass of the compound (C₈H₁₂N₂O₄S) is 232.0518 Da. nih.gov

MS/MS for Fragmentation : Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion) to generate product ions. The resulting fragmentation pattern is a fingerprint that can be used to confirm the structure of the molecule. Key fragmentation pathways for this compound would likely involve the loss of SO₂, NH₂, and cleavage of the methoxy groups.

Metabolite Identification : The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics and is used to identify metabolites in biological samples. nih.gov Although specific metabolic pathways for this compound are not detailed in the provided context, common metabolic transformations for aromatic amines and sulphonamides include hydroxylation of the aromatic ring, N-acetylation, O-demethylation of the methoxy groups, and conjugation with glucuronic acid or sulfate. An LC-MS/MS method would search for predicted masses of these potential metabolites and confirm their structures by comparing their fragmentation patterns to that of the parent compound. sciex.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₄S | nih.gov |

| Molecular Weight | 232.26 g/mol | nih.gov |

| Monoisotopic Mass | 232.05177804 Da | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Quantification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques in the analytical chemist's toolkit, offering valuable information regarding the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The vibrational frequencies of specific bonds within the molecule correspond to characteristic absorption bands in the IR spectrum. For this compound, the key functional groups include the primary amine (-NH₂), the sulfonamide (-SO₂NH₂), the aromatic ring, and the methoxy (-OCH₃) groups. While a specific, publicly available, and fully interpreted experimental spectrum for this compound is not readily found in the literature, the expected characteristic absorption bands can be predicted based on established correlation tables.

The analysis of the FTIR spectrum of this compound would involve identifying peaks corresponding to the stretching and bending vibrations of its constituent bonds. A KBr wafer is a common sampling technique for acquiring the FTIR spectrum of a solid compound nih.gov.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Symmetric & Asymmetric Stretching | 3500-3300 |

| N-H Bending (Scissoring) | 1650-1580 | |

| Sulfonamide (-SO₂NH₂) | N-H Stretching | ~3300 and ~3200 |

| S=O Asymmetric Stretching | 1370-1330 | |

| S=O Symmetric Stretching | 1180-1160 | |

| Aromatic Ring (C₆H₂) | C-H Stretching | 3100-3000 |

| C=C Stretching | 1600-1450 | |

| C-H Out-of-plane Bending | 900-675 | |

| Methoxy (-OCH₃) | C-H Stretching | 2950-2850 |

| C-O Stretching | 1275-1200 (asymmetric) and 1075-1020 (symmetric) |

This table is based on general spectroscopic principles and data for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The aromatic ring and the amino group in this compound are the primary chromophores.

The UV-Vis spectrum of aromatic compounds typically exhibits one or more absorption bands corresponding to π → π* transitions. The presence of substituents on the aromatic ring, such as the amino and methoxy groups, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). While specific experimental λmax values for this compound are not widely published, related aromatic amines and sulfonamides exhibit characteristic absorptions. For instance, the amino group is known to cause absorption bands in the region of 235-240 nm.

UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of this compound. By constructing a calibration curve of absorbance versus concentration at the λmax, the concentration of the compound in a sample can be determined using the Beer-Lambert law.

Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Substituted Benzene (B151609) Ring | π → π* | 250 - 300 |

| Amino Group (-NH₂) | n → σ* or n → π* | ~230 - 280 |

This table is based on general spectroscopic principles and data for similar compounds.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples and the unambiguous identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For a polar and relatively non-volatile compound like this compound, reverse-phase HPLC would be the separation method of choice.

In the mass spectrometer, the compound would be ionized, typically using electrospray ionization (ESI) in positive ion mode, to generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, would provide valuable structural information through the analysis of fragmentation patterns.

Plausible Mass Spectral Fragmentation of this compound

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 233.07 | 171.06 | SO₂ (64) |

| 233.07 | 155.06 | SO₂NH₂ (79) |

| 233.07 | 92.05 | C₈H₁₀O₄S (156) |

This table is based on the known fragmentation patterns of similar sulfonamide compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, but its application to this compound may require derivatization. The polarity and low volatility of the amino and sulfonamide groups can lead to poor chromatographic performance on standard GC columns. Derivatization, for example, by silylation or acylation, would increase the volatility and thermal stability of the molecule, making it more amenable to GC analysis.

Following separation on the GC column, the derivatized compound would enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show a characteristic fragmentation pattern that could be used for identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR is a highly sophisticated technique that directly couples HPLC with NMR spectroscopy. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural elucidation without the need for offline fraction collection and purification.

For the analysis of this compound, LC-NMR could be used to identify the compound in a complex mixture and to characterize any impurities or degradation products. The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry. While the application of LC-NMR to this specific compound has not been reported in the literature, its utility for the structural characterization of related pharmaceutical compounds is well-established.

Preclinical Research Aspects and Pharmacological Characterization of 4 Amino 2,5 Dimethoxybenzenesulphonamide

In Vitro Pharmacological Profiling in Cell Lines and Enzyme Assays

No published studies were identified that have investigated the effects of 4-Amino-2,5-dimethoxybenzenesulphonamide in cell-based assays or its activity against specific enzymes. Therefore, its cellular effects, mechanism of action, and potential molecular targets remain uncharacterized.

Without experimental data, it is not possible to provide a data table on its in vitro activity.

In Vivo Proof-of-Concept Studies in Relevant Research Models (Mechanistic Focus)

There is no available information from in vivo studies in animal models for this compound. Consequently, its potential therapeutic effects, efficacy, and the mechanisms by which it might act in a whole organism have not been determined.

A data table summarizing in vivo findings cannot be constructed due to the absence of such research.

Pharmacokinetic Evaluation in Research Settings

The pharmacokinetic profile of this compound, which includes its absorption, distribution, metabolism, and excretion (ADME), has not been described in the scientific literature.

Absorption and Distribution Studies

No studies on the absorption and distribution of this compound are publicly available.

Metabolic Stability and Metabolite Identification

There is no published research on the metabolic stability of this compound or the identification of its potential metabolites.

Excretion Pathways

Information regarding the routes of excretion for this compound is not available.

Emerging Research Applications and Future Directions for 4 Amino 2,5 Dimethoxybenzenesulphonamide

Development as a Chemical Probe for Biological Pathway Elucidation

The unique structural features of 4-Amino-2,5-dimethoxybenzenesulphonamide make it an intriguing candidate for development as a chemical probe to investigate and clarify complex biological pathways. The sulphonamide functional group is a versatile pharmacophore that can be chemically modified to introduce reporter tags, such as fluorescent moieties or affinity labels. researchgate.netajchem-b.com This adaptability would allow for the synthesis of specialized probes to track the compound's interactions with specific cellular components, thereby illuminating the mechanisms of action of sulphonamide-based agents.

While direct studies on this compound as a chemical probe are not yet widely published, the broader class of sulphonamides has been extensively studied for its ability to interact with a variety of biological targets. researchgate.netajchem-b.comijpsjournal.com By modifying the core structure of this compound, researchers could develop probes to investigate enzymes, receptors, and other proteins involved in various disease processes. For instance, derivatives could be designed to target specific enzymes in pathogenic bacteria or cancer cells, with the attached reporter group enabling visualization of these interactions.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Reporter Group | Application |

| Amino Group (NH2) | Fluorescein, Rhodamine | Fluorescence Microscopy, Flow Cytometry |

| Sulphonamide (SO2NH2) | Biotin, Photoaffinity Label | Affinity Purification, Target Identification |

| Aromatic Ring | Radioactive Isotope | Autoradiography, Pharmacokinetic Studies |

Potential in Functional Materials Science Research

The application of sulphonamide derivatives is expanding into the realm of functional materials science. The structural characteristics of this compound, including its aromatic ring and polar functional groups, suggest its potential as a building block for the synthesis of novel polymers and materials with unique properties. While specific research on this compound in materials science is still in its early stages, the broader class of sulphonamides has shown promise in the development of materials with applications in electronics, optics, and environmental science.

For example, the presence of the amino and sulphonamide groups allows for the formation of hydrogen bonds, which can influence the self-assembly and crystalline structure of materials. This could be exploited to create materials with specific optical or electronic properties. Furthermore, the dimethoxy substitutions on the benzene (B151609) ring can impact the solubility and processing characteristics of any resulting polymers.

Integration into Chemoinformatics and High-Throughput Screening Libraries

In the age of big data and computational drug discovery, the integration of compounds like this compound into chemoinformatics databases and high-throughput screening (HTS) libraries is crucial for identifying new therapeutic leads. Publicly accessible databases such as PubChem provide detailed information on the chemical and physical properties of this compound, including its molecular formula, weight, and computed descriptors. nih.govnih.gov

This chemoinformatic data is essential for virtual screening campaigns, where computational models are used to predict the potential biological activity of thousands of compounds against a specific target. The inclusion of this compound and its derivatives in these libraries increases the chemical diversity available to researchers and enhances the probability of discovering novel hit compounds. HTS platforms can then be used to experimentally validate the predictions from virtual screening, rapidly testing large numbers of compounds for their biological activity in automated assays. nuvisan.com

Table 2: Chemoinformatic Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C8H12N2O4S | PubChem nih.gov |

| Molecular Weight | 232.26 g/mol | PubChem nih.gov |

| XLogP3 | -0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Challenges and Opportunities in Translational Research for Sulphonamide-Based Agents

Translating promising laboratory findings for sulphonamide-based agents like this compound into clinical applications presents both significant challenges and exciting opportunities. A primary hurdle for the broader class of sulphonamides has been the development of microbial resistance, which has limited their efficacy as antimicrobial agents over time. researchgate.net Overcoming this challenge requires the development of novel sulphonamide derivatives that can evade existing resistance mechanisms or act on new cellular targets.

Despite these challenges, the versatility of the sulphonamide scaffold provides numerous opportunities in translational research. The ability to easily modify the core structure allows for the optimization of pharmacokinetic and pharmacodynamic properties, potentially leading to drugs with improved efficacy and reduced side effects. researchgate.netnih.gov Furthermore, the wide range of biological activities exhibited by sulphonamides, including anticancer, anti-inflammatory, and antiviral properties, opens up avenues for their development in various therapeutic areas beyond infectious diseases. ajchem-b.comijpsjournal.com

Future Prospects in Targeted Drug Discovery and Development (Mechanistic Focus)

The future of drug discovery for compounds like this compound lies in a more targeted and mechanistically focused approach. By understanding the specific molecular interactions between sulphonamide derivatives and their biological targets, researchers can design more potent and selective drugs. This involves a combination of computational modeling, structural biology, and detailed biochemical and cellular assays to elucidate the precise mechanism of action.

For this compound, future research could focus on identifying its specific cellular targets and understanding how its dimethoxy substitution pattern influences its biological activity. For instance, these substitutions could enhance its binding affinity for a particular enzyme or receptor, leading to a more potent therapeutic effect. A deeper understanding of the structure-activity relationships of this compound and its analogs will be critical for the rational design of the next generation of sulphonamide-based therapies. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-2,5-dimethoxybenzenesulphonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions. For example, refluxing substituted benzaldehyde derivatives with sulfonamide precursors in absolute ethanol with catalytic glacial acetic acid (4–6 hours) under inert conditions. Post-reaction, solvent removal via reduced-pressure evaporation and solid filtration are critical for yield optimization . Characterization via NMR (¹H/¹³C) and IR spectroscopy ensures structural fidelity.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring substitution patterns.

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify stoichiometry.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For kinetic studies, use ethanol/water mixtures (70:30 v/v) to enhance solubility. Pre-saturation experiments at 25°C are advised to avoid precipitation during biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences in antimicrobial studies). Mitigation strategies:

- Standardize protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.

- Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).

- Meta-analysis of literature data to identify confounding variables (e.g., substituent effects, solvent interactions) .

Q. What advanced analytical methods are recommended for detecting trace amounts of this compound in biological matrices?

- Methodological Answer : LC-MS/MS is optimal for sensitivity and specificity. Key parameters:

- Column : C18 (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water).

- Ionization : ESI+ mode for protonated molecular ion detection ([M+H]⁺).

- LOQ : Achievable down to 1.0–20.0 ng/mL in plasma/urine, validated per FDA guidelines .

Q. How can metal coordination chemistry enhance the functionality of this sulfonamide?

- Methodological Answer : Synthesize metal complexes (e.g., Sn(II), Cu(II)) to explore catalytic or antimicrobial properties. Example protocol:

- React this compound with metal salts (e.g., SnCl₂) in methanol under reflux.

- Characterize complexes via XRD for geometry determination and cyclic voltammetry for redox behavior analysis .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of sulfonamide derivatives?